molecular formula C25H30N2O6 B557633 Fmoc-D-Orn(Boc)-OH CAS No. 118476-89-4

Fmoc-D-Orn(Boc)-OH

Numéro de catalogue: B557633
Numéro CAS: 118476-89-4
Poids moléculaire: 454,5 g/mole
Clé InChI: JOOIZTMAHNLNHE-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-D-Orn(Boc)-OH: is a derivative of ornithine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the protecting groups under mild conditions .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-Orn(Boc)-OH is primarily utilized in the synthesis of peptides. The protective groups allow for selective deprotection during the synthesis process, facilitating the creation of complex peptides with specific sequences.

Drug Development

Peptides synthesized using this compound have shown potential therapeutic applications, particularly in antimicrobial, antitumor, and anti-inflammatory activities. The incorporation of D-ornithine can enhance the pharmacokinetic properties of these peptides, making them more effective as drug candidates.

Bioconjugation

This compound is also employed in bioconjugation processes where it aids in attaching biomolecules to surfaces or other molecules, enhancing the functionality of diagnostic and therapeutic agents.

Research in Neuroscience

In neuroscience research, peptides containing D-ornithine are used to study neuropeptides critical for understanding brain function and developing treatments for neurological disorders.

Stability Studies

Research indicates that peptides synthesized using D-amino acids, including those containing this compound, exhibit increased stability against enzymatic degradation compared to those synthesized with L-amino acids. This property is advantageous for therapeutic applications where prolonged activity is desired.

Binding Affinity Modulation

A study demonstrated that incorporating D-ornithine into peptide sequences altered their binding affinities for target proteins. This suggests that this compound can be used to engineer peptides with enhanced specificity and efficacy in drug design.

Antimicrobial Properties

Compounds synthesized using this compound have shown significant antimicrobial activity against various strains of bacteria, including Mycobacterium tuberculosis. The following table summarizes minimum inhibitory concentrations (MIC) for related compounds:

CompoundMIC (μM)Activity
This compound0.6Antimycobacterial
Wollamide B3.1Against M. bovis
Analog 7c1.1Antimycobacterial
Analog 13c0.6Antimycobacterial

Mécanisme D'action

Target of Action

Fmoc-D-Orn(Boc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides, where it serves as a protective group during the synthesis process .

Mode of Action

This compound operates by protecting the amino groups during peptide synthesis . The Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are used to protect the amino groups of the peptide chain during synthesis, preventing unwanted side reactions . These protecting groups are removed in the final stages of synthesis, allowing the peptide chain to fold into its active conformation .

Biochemical Pathways

The peptides synthesized using this compound can have various biological activities, such as antimicrobial, antithrombotic, opioid, and antioxidant activities . These peptides can interact with various biochemical pathways depending on their specific sequences and structures .

Pharmacokinetics

The peptides synthesized using this compound can have various pharmacokinetic properties, depending on their specific sequences and structures .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with the desired sequences and structures . These peptides can have various biological activities, depending on their specific sequences and structures .

Action Environment

The action of this compound is influenced by various environmental factors, such as temperature, pH, and the presence of other reagents . For example, the removal of the Fmoc and Boc protecting groups requires specific conditions, such as the presence of an organic base .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Orn(Boc)-OH typically involves the protection of the amino groups of D-ornithine. The process begins with the protection of the side chain amino group using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The resulting intermediate is then treated with fluorenylmethyloxycarbonyl (Fmoc) chloride to protect the α-amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Activité Biologique

Fmoc-D-Orn(Boc)-OH is a protected derivative of D-ornithine, commonly utilized in peptide synthesis. Its unique structural properties allow it to participate in various biological activities, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its applications in drug development, antimicrobial properties, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula C25H30N2O6 and a molecular weight of 462.52 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) group, which enhance its stability and solubility in organic solvents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds synthesized using this compound as a building block. For instance, analogs derived from this compound exhibited significant activity against various strains of bacteria, including Mycobacterium tuberculosis.

Compound MIC (μM) Activity
This compound0.6Antimycobacterial
Wollamide B3.1Against M. bovis
Analog 7c1.1Antimycobacterial
Analog 13c0.6Antimycobacterial

The above table summarizes the minimum inhibitory concentrations (MIC) for various compounds related to this compound, indicating promising antimicrobial activity against M. tuberculosis and M. bovis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of bioactive peptides often involves this compound due to its favorable reactivity in solid-phase peptide synthesis (SPPS). The structure-activity relationship studies reveal that modifications at the amino acid level can significantly affect the biological activity of the resulting peptides.

For example, modifications to the side chains or terminal groups of peptides incorporating this compound have been shown to enhance their selectivity and potency against specific bacterial strains .

Case Study 1: Antimycobacterial Activity

In a study aimed at developing new antimycobacterial agents, researchers synthesized a series of peptides incorporating this compound. These peptides were evaluated for their activity against M. tuberculosis H37Rv, with some exhibiting MIC values as low as 0.6 μM, indicating strong potential as therapeutic agents .

Case Study 2: Peptide Modifications

Another research effort focused on modifying the structure of peptides containing this compound to improve their pharmacokinetic properties. By altering the Boc group or introducing additional functional groups, researchers achieved enhanced stability and reduced cytotoxicity in human cell lines .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of compounds synthesized with this compound is crucial for their therapeutic application. Studies have shown that certain derivatives maintain good plasma stability and solubility while exhibiting low toxicity in mammalian cell lines.

Pharmacokinetic Parameter Value
Plasma Stability (Human)100%
Cytotoxicity (HepG2 IC50)56 μM
Membrane Permeability<3 nm/sec

These parameters suggest that derivatives of this compound can be optimized for better therapeutic use without significant adverse effects .

Propriétés

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOIZTMAHNLNHE-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553924
Record name N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118476-89-4
Record name N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118476-89-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Orn(Boc)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Orn(Boc)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-D-Orn(Boc)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-D-Orn(Boc)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-D-Orn(Boc)-OH
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fmoc-D-Orn(Boc)-OH
Customer
Q & A

Q1: What is the significance of Fmoc-D-Orn(Boc)-OH in the synthesis of Bacitracin A?

A: this compound represents a protected form of D-ornithine, an amino acid crucial for the structure and activity of Bacitracin A. In the reported synthesis [], this compound serves as a building block during the stepwise assembly of the Bacitracin A peptide chain on a solid support.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.